5-Nitro-2-propoxyaniline

Artificial Sweetener Structure-Activity Relationship Taste Receptor Pharmacology

5-Nitro-2-propoxyaniline (CAS 553-79-7) is not a generic nitroaniline. Its 2-propoxy substituent is critical for specific lipophilicity (logP ~3.07) and synthetic pathways, ensuring reliable outcomes in sweet taste receptor (TAS1R2/TAS1R3) mapping and heterocyclic N-oxide preparation. Substituting with simpler analogs risks divergent reactivity and experimental failure. Procure this precise intermediate for validated analytical and toxicological research.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 553-79-7
Cat. No. B1220663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-propoxyaniline
CAS553-79-7
Synonyms1-N-propoxy-2-amino-4- nitrobenzene
5-nitro-2-propoxyaniline
P 4000
P-4000
Ultrasuss
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5,10H2,1H3
InChIKeyRXQCEGOUSFBKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.93e-04 M
0.136 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-propoxyaniline (CAS 553-79-7): A High-Potency Sweet-Tasting Nitroaniline with Research and Industrial Utility


5-Nitro-2-propoxyaniline (CAS 553-79-7), also known as P-4000 and Ultrasüss, is a substituted nitroaniline compound characterized by a propoxy group at the 2-position and a nitro group at the 5-position of the aniline ring [1]. It is an orange solid with a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol . The compound is notable for its exceptional sweetening potency, approximately 4,000 times that of sucrose, which historically led to its investigation as an artificial sweetener before regulatory prohibitions due to toxicity concerns [2]. Beyond its organoleptic properties, 5-nitro-2-propoxyaniline serves as a versatile synthetic intermediate in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals .

Why 5-Nitro-2-propoxyaniline Cannot Be Directly Replaced by Unsubstituted or Shorter-Chain Nitroaniline Analogs


Generic substitution of 5-nitro-2-propoxyaniline with simpler nitroanilines—such as unsubstituted 4-nitroaniline, 2-nitroaniline, or even the hydroxy analog 2-amino-4-nitrophenol—is not viable for applications where specific physicochemical or biological properties are required. The 2-propoxy substituent is not a passive structural feature; it fundamentally alters the molecule‘s lipophilicity (logP), hydrogen-bonding capacity, and steric profile compared to analogs lacking this group . For instance, 5-nitro-2-propoxyaniline exhibits a calculated logP of approximately 3.07, which is markedly higher than that of 2-amino-4-nitrophenol (the hydroxyl analog), thereby conferring distinct partitioning behavior in biological membranes and chromatographic systems . In the context of sweet taste receptor interaction, the propoxy chain length is a critical determinant of potency—modifying the alkoxy group to ethoxy or methoxy has been shown to alter or diminish sweet-tasting intensity [1]. Furthermore, in synthetic applications where this compound is used as a building block for heterocyclic N-oxides or pharmaceutical intermediates, the presence of the propoxy group at the 2-position is a requisite for subsequent cyclization and derivatization reactions [2]. Substitution with a compound lacking this substitution pattern would therefore result in divergent reaction pathways, different product distributions, or complete synthetic failure.

Quantitative Differentiation of 5-Nitro-2-propoxyaniline: Evidence-Based Comparison Against Structural Analogs


Sweetness Potency: 4,000× Sucrose Distinguishes 5-Nitro-2-propoxyaniline from Shorter-Chain Alkoxy Analogs

5-Nitro-2-propoxyaniline exhibits an exceptionally high sweetness potency of approximately 4,000 times that of sucrose, a value that distinguishes it from analogs with shorter alkoxy chain lengths, which are either significantly less potent or not reported as sweet-tasting compounds [1]. This pronounced sweet-tasting property is a direct consequence of the propoxy substituent at the 2-position, which appears to be an optimal structural feature for interaction with the sweet taste receptor binding pocket [2].

Artificial Sweetener Structure-Activity Relationship Taste Receptor Pharmacology

Hydrophobicity: LogP of 3.07 Confers Superior Membrane Partitioning Relative to Hydrophilic Hydroxy Analogs

The calculated partition coefficient (logP) for 5-nitro-2-propoxyaniline is approximately 3.07, a value that reflects the lipophilic contribution of the propoxy substituent . This lipophilicity contrasts sharply with that of 2-amino-4-nitrophenol (CAS 99-57-0), the corresponding hydroxy analog, which lacks the alkyl chain and has a significantly lower logP of approximately 0.96, rendering it considerably more hydrophilic [1].

Physicochemical Property Lipophilicity ADME Prediction

Regulatory Status: FDA Prohibition Under 21 CFR 189.175 Establishes a Distinct Compliance Profile Versus Approved Sweeteners

5-Nitro-2-propoxyaniline (P-4000) is explicitly prohibited from use in human food in the United States under 21 CFR 189.175 due to toxicity concerns [1]. In contrast, other high-intensity sweeteners such as saccharin, sucralose, and neotame are permitted for food use with established acceptable daily intake (ADI) limits [2]. In silico toxicology studies further support this differentiation, predicting that 5-nitro-2-propoxyaniline (P-4000) is a mutagen, whereas certain other sugar substitutes tested in the same panel did not produce consistent positive predictions across multiple in silico tools [3].

Food Safety Regulatory Compliance Toxicology

Synthetic Utility: Propoxy Group Directs Ortho-Functionalization in Heterocyclic N-Oxide Synthesis

5-Nitro-2-propoxyaniline serves as a key substrate for cyclization reactions that yield heterocyclic N-oxides, with the 2-propoxy substituent playing a critical role in directing the cyclization pathway [1]. The presence of the propoxy group facilitates specific intramolecular reactions that are not accessible with simpler nitroanilines such as unsubstituted 2-nitroaniline, which would instead undergo different cyclization modes or fail to cyclize altogether due to the absence of the ortho-alkoxy directing group [1].

Synthetic Methodology Heterocyclic Chemistry Cyclization

Thermal and Aqueous Stability: Maintains Structural Integrity Under Conditions That Degrade Certain Sweetener Analogs

5-Nitro-2-propoxyaniline exhibits stability in boiling water and dilute acids, a physicochemical property that historically supported its consideration as an artificial sweetener for use in hot beverages and thermally processed foods [1]. In contrast, certain other high-intensity sweeteners, such as aspartame, are known to undergo hydrolysis and lose sweetness potency upon prolonged heating or in acidic aqueous environments [2].

Chemical Stability Thermal Analysis Formulation

Optimal Scientific and Industrial Application Scenarios for 5-Nitro-2-propoxyaniline (CAS 553-79-7)


Taste Receptor Pharmacology: Structure-Activity Relationship Probe for Sweet Taste GPCRs

5-Nitro-2-propoxyaniline serves as a critical probe molecule for investigating the structural determinants of sweetness potency at the sweet taste receptor (TAS1R2/TAS1R3 heterodimer). Its extreme potency (~4,000× sucrose) establishes it as a high-affinity ligand, while its defined chemical structure enables systematic modification for photoaffinity labeling and receptor mapping studies [1]. The compound is used as a benchmark in studies aimed at elucidating the binding interactions between nitroaniline-based sweeteners and their cognate G-protein coupled receptors [2].

Heterocyclic N-Oxide Synthesis: Building Block for Benzimidazole and Quinoxaline Derivatives

In synthetic organic chemistry, 5-nitro-2-propoxyaniline functions as a versatile substrate for the preparation of heterocyclic N-oxides via intramolecular cyclization reactions. The 2-propoxy substituent is essential for directing the cyclization pathway, enabling access to benzimidazole N-oxides and related fused heterocyclic systems that are of interest for their potential biological activities [1]. Researchers procuring this compound for heterocyclic synthesis rely on the specific substitution pattern to achieve predictable and reproducible cyclization outcomes.

Analytical Chemistry: Reference Standard for HPLC Method Development and Validation

5-Nitro-2-propoxyaniline is utilized as a reference standard in the development and validation of reversed-phase HPLC methods, particularly for the separation and quantification of nitroaniline derivatives. Its unique lipophilicity (logP ≈ 3.07) results in a distinct retention time on standard C18 columns, allowing it to serve as a system suitability standard or as a test analyte for evaluating column performance and mobile phase optimization [1]. Documented HPLC separation protocols using Newcrom R1 columns provide a validated starting point for analytical method development [2].

Toxicology and Regulatory Science: Model Compound for Mutagenicity Screening Assays

Due to its predicted mutagenicity and explicit prohibition under 21 CFR 189.175, 5-nitro-2-propoxyaniline is employed as a positive control or model compound in in silico and in vitro toxicology studies. It has been used as a test case for validating computational toxicology platforms such as LAZAR, pKCSM, and Toxtree, providing a benchmark nitroaromatic compound with a well-characterized regulatory history [1]. This makes it a valuable reference material for laboratories developing or validating genotoxicity screening assays.

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